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3-Bromo-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B1266585
CAS No.: 53336-42-8
M. Wt: 197.05 g/mol
InChI Key: OFHNLUNDNLABJQ-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Heterocycles

Organosulfur compounds, a class of organic substances containing sulfur, are found in a vast array of natural and synthetic materials. britannica.com A significant subset of these are organosulfur heterocycles, which are cyclic compounds where one or more carbon atoms in the ring are replaced by a sulfur atom. britannica.com 3-Bromo-2,3-dihydrothiophene 1,1-dioxide belongs to the family of dihydrothiophenes, which are five-membered heterocyclic compounds containing sulfur. wikipedia.orgnih.gov

Dihydrothiophenes exist in two isomeric forms: 2,3-dihydrothiophene (B74016) and 2,5-dihydrothiophene (B159602). wikipedia.orgwikipedia.org These structures are foundational units in a variety of more complex molecules. Sulfur-containing heterocycles have long been recognized as fundamental components in organic chemistry, demonstrating significant versatility in synthetic applications. The study of dihydrothiophene derivatives, including their oxidized and halogenated forms, is crucial for understanding the chemical properties and synthetic potential of this important class of compounds.

Significance of the Sulfone Moiety in Cyclic Systems

The sulfone group, a sulfonyl functional group (R-S(=O)₂-R') attached to two carbon atoms, is a key feature of this compound. iomcworld.comwikipedia.org In cyclic systems, the sulfone moiety imparts specific and significant properties to the molecule. It is a strong hydrogen-bond acceptor and is often considered a bioisostere of a carbonyl group, allowing it to interact effectively with biological targets. iomcworld.comenamine.net

The presence of the sulfone group within a conformationally constrained ring, such as in dihydrothiophene dioxide, helps to fix the orientation of other functional groups. enamine.net This structural rigidity can reduce the entropic penalty of binding to biological targets. enamine.net Furthermore, the sulfone group is relatively inert and enhances the chemical stability of the compound. wikipedia.org Cyclic sulfones are important intermediates in organic synthesis and are found in various biologically active molecules and pharmaceutical agents. iomcworld.comenamine.netmdpi.com For instance, they are used as masked dienes in intramolecular Diels-Alder reactions and for the construction of cyclic olefins via the Ramberg-Bäcklund reaction. iomcworld.com

Role of Halogenation in the Reactivity of Dihydrothiophene Dioxides

Halogenation, the process of replacing a hydrogen atom with a halogen, is a fundamental transformation in organic synthesis that introduces a reactive functional group. mt.com In this compound, the bromine atom significantly influences the molecule's reactivity. The presence of bromine creates an electrophilic site, making the compound susceptible to nucleophilic substitution reactions where the bromine atom is replaced by other functional groups like amines or thiols.

This enhanced reactivity distinguishes it from its non-halogenated counterparts. The combination of the bromine atom and the electron-withdrawing sulfone group provides multiple reactive centers, allowing for a diverse range of chemical transformations. Research has shown that the compound can undergo reactions such as:

Reaction Type Description
Substitution The bromine atom can be displaced by various nucleophiles.
Dehydrohalogenation Elimination of hydrogen bromide can occur to form an unsaturated system.
Oxidation The compound can be further oxidized to form other sulfone derivatives.
Reduction The sulfone group can be reduced to yield thiophene (B33073) derivatives.

The unique interplay between the halogen and the sulfone moiety allows for the study of fundamental chemical processes, contributing to the broader understanding and design of heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrO2S B1266585 3-Bromo-2,3-dihydrothiophene 1,1-dioxide CAS No. 53336-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,3-dihydrothiophene 1,1-dioxide
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InChI

InChI=1S/C4H5BrO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OFHNLUNDNLABJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80886046
Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
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Molecular Weight

197.05 g/mol
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CAS No.

53336-42-8
Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
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Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
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Record name 4-Bromo-2-sulfolene
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Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
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Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
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Synthetic Methodologies for 3 Bromo 2,3 Dihydrothiophene 1,1 Dioxide and Analogues

Direct Halogenation Approaches

Direct halogenation methods involve the introduction of a bromine atom onto the 2,3-dihydrothiophene (B74016) 1,1-dioxide scaffold. This can be accomplished through electrophilic, radical, or catalytic pathways.

The electrophilic bromination of 2,3-dihydrothiophene 1,1-dioxide proceeds through the attack of an electrophilic bromine species on the electron-rich double bond of the heterocyclic ring. This reaction typically utilizes molecular bromine (Br₂) as the bromine source. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is subsequently opened to yield the brominated product.

Traditional methods for this transformation involve the use of stoichiometric amounts of bromine in an inert solvent, such as carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃). The reaction can be carried out at room temperature or with gentle heating to ensure the reaction goes to completion.

Detailed Research Findings: The direct bromination of 2,3-dihydrothiophene 1,1-dioxide with molecular bromine is a well-established method. The reaction's efficiency is dependent on the careful control of stoichiometry and reaction conditions to minimize the formation of byproducts.

ReagentSolventTemperatureYield
Br₂CCl₄ or CHCl₃Room Temp - 50°C~65%

This table presents typical conditions and yields for the electrophilic bromination of 2,3-dihydrothiophene 1,1-dioxide.

Radical bromination offers an alternative to electrophilic addition, often providing a different regioselectivity. N-Bromosuccinimide (NBS) is the reagent of choice for this pathway, particularly for allylic bromination. libretexts.orgmasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN).

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the position allylic to the double bond in 2,3-dihydrothiophene 1,1-dioxide, forming a resonance-stabilized allylic radical. This radical then reacts with a bromine source (either NBS or Br₂ generated in situ) to form the desired 3-bromo product. libretexts.org This method is advantageous as it maintains a low concentration of bromine throughout the reaction, which can help to suppress competing electrophilic addition to the double bond. masterorganicchemistry.com

Detailed Research Findings: The use of NBS for the bromination of dihydrothiophene derivatives is a common strategy to achieve allylic substitution. The reaction conditions can be tuned to favor the radical pathway over electrophilic addition.

ReagentInitiatorSolventYield
N-Bromosuccinimide (NBS)Light or AIBNCCl₄ or CH₂Cl₂Varies

This table outlines the general conditions for the radical bromination of 2,3-dihydrothiophene 1,1-dioxide.

Catalytic methods for bromination are desirable as they can offer milder reaction conditions and improved selectivity. While specific catalytic systems for the direct bromination of 2,3-dihydrothiophene 1,1-dioxide to the 3-bromo derivative are not extensively documented in the provided results, catalytic approaches are known for related transformations. For instance, a catalytic approach using tetraethylammonium (B1195904) bromide has been employed for the synthesis of structurally similar dihydrothiophene 1,1-dioxide derivatives, achieving a 42% yield. Such a method suggests the potential for developing catalytic routes for the target molecule, possibly involving Lewis acids or other catalysts to activate the bromine source.

Dehydrohalogenation Routes

Dehydrohalogenation reactions provide an indirect method for introducing the double bond in the target molecule, starting from a saturated tetrahydrothiophene (B86538) 1,1-dioxide precursor. This approach typically involves the elimination of a hydrogen halide.

A common and effective method for the synthesis of 3-bromo-2,3-dihydrothiophene 1,1-dioxide is the dehydrobromination of 3,4-dibromotetrahydrothiophene 1,1-dioxide. This precursor is typically prepared by the addition of bromine across the double bond of 2,5-dihydrothiophene (B159602) 1,1-dioxide. The subsequent elimination of one equivalent of hydrogen bromide from the 3,4-dibromo derivative yields the desired product.

Detailed Research Findings: This two-step sequence, involving bromination followed by dehydrobromination, is a reliable route to this compound. The selectivity of the elimination step is crucial for the successful synthesis of the target compound.

PrecursorReaction TypeProduct
3,4-Dibromotetrahydrothiophene 1,1-dioxideDehydrobrominationThis compound

This table illustrates the precursor and reaction type for this synthetic route.

The dehydrobromination of 3,4-dibromotetrahydrothiophene 1,1-dioxide is typically carried out using a base. The choice of base and solvent is critical to the success of the reaction. Strong, non-nucleophilic bases are often preferred to promote elimination over substitution.

A frequently used method involves treating the dibrominated precursor with a base such as sodium methoxide (B1231860) in an aprotic solvent like acetone. This approach has been reported to yield the product in approximately 70% purity, which can be further improved by recrystallization.

Detailed Research Findings: The base-mediated dehydrobromination is a key step in this synthetic pathway. The yield and purity of the final product are highly dependent on the reaction conditions.

PrecursorBaseSolventPurity/Yield
3,4-Dibromotetrahydrothiophene 1,1-dioxideSodium MethoxideAcetone~70% purity

This table provides details on a specific base-mediated dehydrobromination method.

Stereoselective and Regioselective Synthesis of Substituted Cyclic Sulfones

The controlled synthesis of substituted cyclic sulfones, such as derivatives of 2,3-dihydrothiophene 1,1-dioxide, is crucial for accessing specific isomers with desired chemical properties. Research in this area has focused on achieving high levels of stereoselectivity and regioselectivity in the introduction of functional groups onto the sulfolene ring.

One notable method involves the regioselective alkylation of 3-substituted 3-sulfolenes . The anion of a 3-substituted 3-sulfolene (B121364) can be generated using a strong base like lithium diisopropylamide (LDA). The subsequent alkylation of this anion with an alkyl halide can proceed with high regioselectivity, depending on the nature of the substituent already present on the ring. For instance, the alkylation of 3-(phenylthio)-3-sulfolene has been shown to occur selectively at the C-2 position. This regioselectivity is attributed to the electronic influence of the existing substituent.

Another important strategy is the stereoselective synthesis of (E)-α-hydroxy-1,3-dienes starting from 2,5-dihydrothiophene S,S-dioxides (sulfolenes). thieme-connect.de The reaction of a sulfolene with a carbonyl compound, such as an aldehyde or ketone, can lead to the formation of an adduct. Subsequent thermal extrusion of sulfur dioxide from this adduct yields the corresponding (E)-α-hydroxy-1,3-diene with high stereoselectivity. thieme-connect.de This transformation highlights the utility of the sulfolene ring as a template to control the geometry of the resulting diene.

Furthermore, the regioselective synthesis of 3-acylated 2,5-dihydrothiophene S,S-dioxides has been achieved through an ultrasound-promoted allylzincation of 3-bromo-2,3-dihydrothiophene S,S-dioxide. This reaction proceeds with high regioselectivity to afford 3-hydroxyalkylated 2,3-dihydrothiophene S,S-dioxides, which can then be oxidized to the target 3-acylated derivatives.

The table below summarizes some examples of regioselective and stereoselective reactions in the synthesis of substituted cyclic sulfones.

Starting MaterialReagents and ConditionsProductSelectivity
3-(Phenylthio)-3-sulfolene1. LDA, THF, -78 °C; 2. RX (Alkyl halide)2-Alkyl-3-(phenylthio)-3-sulfoleneHigh regioselectivity for C-2 alkylation
2,5-Dihydrothiophene S,S-dioxide1. RCHO (Aldehyde); 2. Heat(E)-α-Hydroxy-1,3-dieneHigh stereoselectivity for the (E)-isomer
3-Bromo-2,3-dihydrothiophene S,S-dioxideAllyl bromide, Zn, Ultrasound3-(2-Propenyl)-2,3-dihydro-3-hydroxythiophene S,S-dioxideHigh regioselectivity

Formation of Quaternary Salts from Bromomethyl Dihydrothiophene 1,1-dioxide

The formation of quaternary ammonium (B1175870) salts from halomethyl-substituted heterocycles is a common transformation in organic synthesis, providing access to compounds with a wide range of applications. While direct literature on the quaternization of 3-(bromomethyl)-2,3-dihydrothiophene 1,1-dioxide is not extensively documented, the reactivity of analogous systems suggests plausible synthetic routes.

A general and well-established method for the synthesis of primary amines from alkyl halides, which proceeds via a quaternary ammonium salt intermediate, is the Delépine reaction . wikipedia.org In this reaction, the alkyl halide is treated with hexamethylenetetramine to form a quaternary ammonium salt. wikipedia.org Subsequent hydrolysis of this salt with an acid, typically in an ethanolic solution, yields the primary amine. wikipedia.org It is conceivable that 3-(bromomethyl)-2,3-dihydrothiophene 1,1-dioxide could undergo a similar reaction to produce the corresponding primary amine, with the intermediate being the hexamethylenetetraminium salt.

Direct quaternization with other amines is also a feasible pathway. For instance, the reaction of 3,4-dibromotetrahydrothiophene-1,1-dioxide with pyridine (B92270) has been reported to yield a pyridinium (B92312) salt. researchgate.net This demonstrates the ability of the bromine-substituted sulfolane (B150427) ring system to undergo nucleophilic substitution with an amine to form a quaternary salt. By analogy, 3-(bromomethyl)-2,3-dihydrothiophene 1,1-dioxide would be expected to react with tertiary amines, such as trimethylamine (B31210) or pyridine, to afford the corresponding quaternary ammonium salts. The reaction would likely proceed via a standard SN2 mechanism, where the amine acts as the nucleophile and displaces the bromide ion.

The table below outlines a plausible reaction for the formation of a quaternary salt from 3-(bromomethyl)-2,3-dihydrothiophene 1,1-dioxide based on analogous reactions.

Starting MaterialReagentPlausible ProductReaction Type
3-(Bromomethyl)-2,3-dihydrothiophene 1,1-dioxideHexamethylenetetramine1-((2,3-Dihydrothiophen-3-yl)methyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane bromideDelépine reaction (intermediate)
3-(Bromomethyl)-2,3-dihydrothiophene 1,1-dioxideTrimethylamineN,N,N-trimethyl-1-((2,3-dihydrothiophen-3-yl)methyl)ammonium bromideDirect Quaternization
3-(Bromomethyl)-2,3-dihydrothiophene 1,1-dioxidePyridine1-((2,3-Dihydrothiophen-3-yl)methyl)pyridinium bromideDirect Quaternization

Modern Methodologies for Cyclic Sulfone Construction

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for the construction of cyclic sulfones. These modern methodologies often offer advantages in terms of mild reaction conditions, high yields, and improved functional group tolerance compared to traditional methods.

One significant area of development is the use of metal-catalyzed cyclization reactions . For example, palladium-catalyzed reactions have been employed to construct five- to twelve-membered cyclic sulfones. These reactions often utilize a source of sulfur dioxide, such as sodium metabisulfite, in combination with an aryl or vinyl halide and a suitable coupling partner.

Photocatalysis has also emerged as a powerful tool for the synthesis of cyclic sulfones. Visible-light-driven reactions provide a green and sustainable alternative to traditional thermal methods. These reactions can proceed at room temperature and often exhibit high levels of regio- and stereoselectivity. For instance, the photocatalytic divergent cyclization of α-allyl-β-ketosulfones with arylsulfonyl chlorides has been used to construct thiochromane 1,1-dioxide derivatives.

Electrochemical synthesis represents another modern approach to cyclic sulfone construction. An electrochemical method for the synthesis of benzo[b]thiophene-1,1-dioxides has been reported, involving the reaction of sulfonhydrazides with internal alkynes. nih.gov This method proceeds via a strained quaternary spirocyclization and subsequent rearrangement, avoiding the need for transition metal catalysts or stoichiometric oxidants. nih.gov

The use of SO₂ surrogates is another important trend in modern sulfone synthesis. Gaseous sulfur dioxide can be challenging to handle, and a variety of solid or liquid reagents have been developed to serve as its equivalent. These surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), can be used in a variety of cyclization reactions to form cyclic sulfones under milder and more convenient conditions.

The table below provides a summary of some modern methodologies for the construction of cyclic sulfones.

MethodologyKey FeaturesExample Reaction
Metal-Catalyzed CyclizationUse of transition metals (e.g., Pd, Cu) to catalyze C-S bond formation.Palladium-catalyzed coupling of an aryl halide, an alkene, and a sulfur dioxide source.
PhotocatalysisUtilizes visible light to initiate reactions, often at room temperature.Light-induced cyclization of an unsaturated sulfonyl precursor.
Electrochemical SynthesisEmploys an electric current to drive the reaction. nih.govAnodic oxidation of sulfonhydrazides in the presence of alkynes. nih.gov
SO₂ SurrogatesUse of stable, easy-to-handle reagents in place of gaseous SO₂.Cyclization of a diene with DABSO.

Computational and Theoretical Investigations of 3 Bromo 2,3 Dihydrothiophene 1,1 Dioxide

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a robust framework for analyzing the intricate electronic nature of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide. These studies are fundamental in predicting the molecule's behavior in chemical reactions and understanding its intrinsic stability.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations are instrumental in determining its optimized geometry and electronic properties. While specific studies on this exact molecule are not abundant in the available literature, extensive research on the related compound, 2,3-dihydrothiophene-1,1-dioxide, provides valuable insights. Spectroscopic and DFT studies on 2,3-dihydrothiophene-1,1-dioxide and its 4-methyl derivative have been carried out using the B3LYP method with 6-311++G** and cc-pVTZ basis sets to optimize the molecular geometry and analyze its vibrational spectra researchgate.net. This level of theory is well-suited for providing accurate predictions of the electronic characteristics of such heterocyclic systems. The electron-withdrawing nature of the sulfone group, combined with the presence of the bromine atom, is expected to significantly influence the electron distribution and reactivity of the thiophene (B33073) ring.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack researchgate.net. For molecules in the 2,3-dihydrothiophene-1,1-dioxide family, the oxygen atoms of the sulfone group are expected to be regions of high negative potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms and the region around the carbon atoms adjacent to the electron-withdrawing groups would likely exhibit a positive electrostatic potential researchgate.net.

The total electron density distribution provides a fundamental picture of the electron cloud surrounding the molecule. In computational studies of 2,3-dihydrothiophene-1,1-dioxide, the total electron density surface has been constructed at the B3LYP/cc-pVTZ level of theory researchgate.net. This analysis reveals the regions of high and low electron density within the molecule, which is crucial for understanding its bonding and reactivity. For this compound, the electron density is expected to be highest around the electronegative oxygen and bromine atoms. The distribution of electron density is a key determinant of the molecule's shape, size, and how it will interact with other molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity mdpi.com. A smaller HOMO-LUMO gap implies higher reactivity.

For the related compounds, 2,3-dihydro-4-methylthiophene-1,1-dioxide and 2,3-dihydrothiophene-1,1-dioxide, the HOMO-LUMO energy gaps have been calculated to be 6.6704 eV and 6.7354 eV, respectively, using the B3LYP/cc-pVTZ method researchgate.net. These relatively large energy gaps suggest that these molecules are kinetically stable. The introduction of a bromine atom in the 3-position is expected to modulate these values, likely leading to a slightly smaller energy gap and thus, enhanced reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Dihydrothiophene Dioxides

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2,3-dihydro-4-methylthiophene-1,1-dioxide researchgate.net - - 6.6704
2,3-dihydrothiophene-1,1-dioxide researchgate.net - - 6.7354

The analysis of charge density distribution, often in conjunction with MEP maps, is a powerful method for predicting the most probable sites for electrophilic and nucleophilic attack. The electron-withdrawing sulfone group in this compound is expected to create a significant polarization of the molecule. Computational studies on related systems suggest that the sulfone group lowers the LUMO energy of the aromatic system, which facilitates nucleophilic attack researchgate.net. The bromine atom at the 3-position is a good leaving group, and the carbon atom to which it is attached is a likely site for nucleophilic substitution. Furthermore, the double bond in the dihydrothiophene ring could be susceptible to electrophilic addition reactions, with the regioselectivity being dictated by the electronic effects of the sulfone and bromo substituents.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which the mechanisms of chemical reactions can be explored in great detail. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. For this compound, computational methods can be employed to elucidate the mechanisms of its various reactions.

Transition State Characterization

In the realm of computational chemistry, the characterization of transition states is pivotal for understanding reaction kinetics. For reactions involving this compound, such as dehydrobromination or nucleophilic substitution, locating the transition state on the potential energy surface is a critical step. This is typically achieved through methods like synchronous transit-guided quasi-Newton (QST2) or eigenvector-following algorithms.

A transition state is rigorously defined as a first-order saddle point on the potential energy surface, possessing exactly one imaginary frequency in its vibrational analysis. ucsb.edu This imaginary frequency corresponds to the motion along the reaction coordinate, connecting the reactants to the products. ucsb.edu For instance, in a simulated elimination reaction, the imaginary frequency would correspond to the concerted breaking of the C-Br bond and a C-H bond, and the formation of a new C=C double bond. The geometry of this transition state reveals the precise arrangement of atoms at the peak of the energy barrier.

Computational methodologies for these calculations often employ Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost. montclair.edu Functionals such as PBE0, combined with basis sets like def2-TZVP, are known to provide reliable geometric and energetic parameters for cyclic sulfones. montclair.edu

Table 1: Representative Data from a Transition State Calculation Note: This table is illustrative and represents typical data obtained from a transition state calculation for a reaction involving a cyclic sulfone.

Parameter Value Description
Imaginary Frequency -350 cm⁻¹ The single negative frequency indicating a true transition state.
Key Bond Distances C-Br: 2.5 Å, C-H: 1.5 Å Elongated bonds that are breaking in the transition state.
Activation Energy (ΔG‡) 15 kcal/mol The free energy barrier for the reaction.

Internal Reaction Coordinate (IRC) Computations

Once a transition state has been successfully located and verified, Internal Reaction Coordinate (IRC) computations are performed to confirm that the identified transition state indeed connects the intended reactants and products. montclair.edu An IRC calculation involves mapping the minimum energy path downhill from the transition state saddle point in both the forward and reverse directions.

The successful completion of an IRC calculation provides a clear visualization of the reaction pathway. Starting from the transition state geometry, the IRC algorithm follows the gradient of the potential energy surface, tracing the trajectory of the atoms as they rearrange to form the products in one direction and revert to the reactants in the other. This process is crucial for validating the proposed reaction mechanism and ensuring that no intermediate steps have been overlooked. For complex, multi-step reactions, IRC calculations can help to elucidate the full sequence of events.

Thermodynamic and Kinetic Energy Profiling of Reaction Pathways

For this compound, computational methods can be used to compare the energy profiles of competing reaction pathways. For example, it's possible to evaluate whether an elimination reaction is more or less favorable than a substitution reaction under specific conditions. These calculations typically involve computing the Gibbs free energies of all stationary points along the reaction coordinate, which includes contributions from electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy.

Table 2: Example of a Reaction Energy Profile Note: This is a hypothetical energy profile for a reaction of this compound.

Species Relative Enthalpy (kcal/mol) Relative Gibbs Free Energy (kcal/mol)
Reactants 0.0 0.0
Transition State +20.5 +19.8
Products -10.2 -11.5

Conformational Analysis of Cyclic Sulfones

The five-membered dihydrothiophene dioxide ring is not planar and can adopt various conformations. The position of the bromine atom, being either axial or equatorial, significantly influences the molecule's stability and reactivity.

Energy Calculations for Geometric Isomers (e.g., Cis/Trans)

In substituted cyclic sulfones, the relative stability of geometric isomers, such as cis and trans, is a key area of computational investigation. For a molecule like this compound, if we consider another substituent on the ring, the cis/trans relationship between the bromine and the other substituent would be of interest.

Computational studies on substituted cyclic sulfones have shown that the cis-isomer is often thermodynamically more stable than the trans-isomer. montclair.edu However, the trans-isomer can be the kinetically favored product, meaning it is formed faster. montclair.edu Density Functional Theory (DFT) calculations can be employed to accurately determine the energies of these isomers. For example, in a study of substituted cyclic sulfones, the energy difference between the final cis and trans products was calculated to be 5.5 kcal/mol, with the cis isomer being the more stable. montclair.edu

Table 3: Calculated Relative Energies of Cis and Trans Isomers of a Substituted Cyclic Sulfone Data adapted from a computational study on substituted cyclic sulfones. montclair.edu

Isomer Method Basis Set Relative Energy (kcal/mol)
Cis DFT (PBE0) def2-TZVP 0.0
Trans DFT (PBE0) def2-TZVP +5.5

Influence of Solvent Effects on Conformation

The conformation of this compound can be influenced by the surrounding solvent. The sulfone group is highly polar, with a significant dipole moment, making it a strong hydrogen bond acceptor. enamine.net Solvents can interact with the molecule, stabilizing certain conformations over others.

Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good qualitative insights into how a solvent might stabilize or destabilize different conformers. Explicit solvent models, while more computationally demanding, involve including individual solvent molecules in the calculation, allowing for the study of specific solute-solvent interactions, such as hydrogen bonding. For a polar molecule like this compound, a polar aprotic solvent like sulfolane (B150427) itself could be used, which is known for its ability to solvate cations and increase the nucleophilicity of anions. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Space Exploration

While static quantum chemical calculations are excellent for determining the energies of specific conformations, Molecular Dynamics (MD) simulations offer a way to explore the full conformational space of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the dynamic behavior of the molecule.

For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent molecules and allowing the system to evolve over a period of nanoseconds. nih.gov By analyzing the trajectory, one can identify the most populated conformations, the barriers to conformational change, and how the molecule's shape fluctuates over time. Refined force fields, which are sets of parameters that describe the potential energy of the system, are crucial for accurate MD simulations of sulfolane and its derivatives. nih.gov Such simulations can provide a more complete and realistic picture of the molecule's conformational preferences in a condensed phase.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of a bromine atom on the sulfolene ring provides a handle for a variety of chemical transformations, making 3-Bromo-2,3-dihydrothiophene 1,1-dioxide a highly sought-after precursor in the synthesis of complex organic structures.

Crafting Substituted Polycyclic Compounds

One of the primary applications of this compound lies in its ability to serve as a precursor to 2-bromo-1,3-butadiene, a highly reactive diene. This in situ generation is typically achieved through a thermal cheletropic extrusion of sulfur dioxide. The resulting 2-bromo-1,3-butadiene can then readily participate in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions, with a wide array of dienophiles. This methodology provides a powerful and convergent route to a diverse range of substituted cyclohexene derivatives, which are core structures in many polycyclic compounds.

Recent research has demonstrated that 2-bromo-1,3-butadienes are effective substrates for tandem Diels-Alder and transition metal cross-coupling reaction sequences. researchgate.net The intermolecular cycloaddition of these dienes with activated dienophiles, often catalyzed by a Lewis acid, proceeds in high yields and with excellent stereoselectivity. The resulting vinyl bromide cycloadducts are then primed for subsequent cross-coupling reactions, such as Stille or Suzuki couplings, allowing for the introduction of additional complexity and the construction of highly functionalized polycyclic frameworks. researchgate.net

Reactant 1Reactant 2Reaction TypeProduct Class
2-Bromo-1,3-butadieneActivated DienophileDiels-Alder CycloadditionSubstituted Vinyl Bromide Cyclohexenes
Vinyl Bromide CycloadductOrganostannane/Boronic AcidStille/Suzuki CouplingHighly Functionalized Polycyclic Compounds

A Gateway to Conjugated Dienes

As previously mentioned, the thermal decomposition of 3-sulfolenes, including this compound, is a well-established method for the in situ generation of 1,3-dienes. youtube.comcerritos.edu This approach is particularly advantageous as it allows for the controlled release of the often volatile and reactive diene directly into the reaction mixture, minimizing side reactions and decomposition. The extrusion of sulfur dioxide is a clean and efficient process, making this compound a reliable precursor for 2-bromo-1,3-butadiene. nih.gov This generated diene is a valuable intermediate for a variety of subsequent transformations beyond the Diels-Alder reaction, including other pericyclic reactions and cross-coupling methodologies.

Functionalizing Fullerene Derivatives

The unique electronic and structural properties of fullerene C60 have made it a target for extensive functionalization to tailor its properties for applications in materials science and medicine. The Diels-Alder reaction is a powerful tool for the covalent modification of the fullerene cage.

While direct studies involving this compound in fullerene functionalization are not extensively reported, the principle of generating a reactive diene in situ for subsequent cycloaddition with C60 is well-established. The 2-bromo-1,3-butadiene generated from this compound can, in principle, react with C60 in a [4+2] cycloaddition to yield a brominated cyclohexene-fused fullerene derivative. This adduct would then possess a reactive bromine handle, opening up possibilities for further post-functionalization through various cross-coupling reactions, thereby enabling the attachment of a wide range of organic moieties to the fullerene core. This two-step strategy would offer a versatile platform for creating novel fullerene-based materials with tailored electronic and physical properties.

An Intermediate in the Synthesis of Bioactive Scaffolds

The thiophene (B33073) ring and its derivatives are prevalent structural motifs in a multitude of pharmaceutical and agrochemical compounds, exhibiting a broad spectrum of biological activities.

Strategies for the Preparation of Bioactive Frameworks

While direct applications of this compound in the synthesis of specific pharmaceutical or agrochemical agents are not widely documented in publicly available literature, its potential as a precursor to functionalized thiophene derivatives is significant. Thiophene derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.gov

The bromine atom in this compound can serve as a synthetic handle for the introduction of various functional groups through nucleophilic substitution or cross-coupling reactions. Furthermore, the diene generated from this compound can be utilized to construct more complex scaffolds that incorporate the thiophene ring. For instance, the Diels-Alder reaction of 2-bromo-1,3-butadiene with appropriate dienophiles could lead to the formation of bicyclic systems containing a brominated thiophene precursor, which could then be further elaborated into novel bioactive molecules. The development of synthetic routes utilizing this building block could provide access to new chemical space for drug discovery and the development of novel agrochemicals. For example, sulfolane (B150427) compounds, which can be derived from sulfolenes, are known to be useful as intermediates in the production of pesticidal compositions. google.com

Catalytic Applications in Organic Transformations

The exploration of sulfolene derivatives in catalytic applications is an emerging area of research. While specific catalytic roles for this compound have not been extensively reported, the inherent reactivity of the sulfolene moiety and the presence of the bromine atom suggest potential avenues for its use in catalysis.

For instance, the sulfone group can influence the electronic properties of adjacent functional groups, potentially modulating their reactivity in catalytic cycles. The bromine atom could also participate in oxidative addition reactions with transition metal catalysts, initiating catalytic cross-coupling processes. Furthermore, the ability of sulfolenes to reversibly release and sequester sulfur dioxide could be harnessed in catalytic cycles where the controlled presence of SO2 is required. While speculative at this stage, the unique combination of functional groups in this compound warrants further investigation into its potential as a catalyst or a ligand in various organic transformations.

Catalysis in Alkylation Reactions

Alkylation reactions, which involve the transfer of an alkyl group from one molecule to another, are fundamental processes in organic chemistry, often requiring a catalyst to proceed efficiently. Extensive searches of the scientific literature and chemical databases, however, provide no evidence of "this compound" being utilized as a catalyst for alkylation reactions. The chemical nature of this compound, a halogenated sulfone, does not align with the typical profile of catalysts used for such transformations, which are commonly Lewis acids, Brønsted acids, or organometallic complexes. Therefore, its role in catalyzing alkylation reactions is not a recognized application.

Role as a Substrate in Nucleophilic Substitution Reactions

While not a catalyst, "this compound" serves as a valuable substrate in nucleophilic substitution reactions. In these reactions, the bromine atom at the 3-position acts as a good leaving group, facilitating its replacement by a variety of nucleophiles. This reactivity allows for the synthesis of a range of substituted 2,3-dihydrothiophene (B74016) 1,1-dioxide derivatives.

Research has demonstrated that this compound readily undergoes displacement reactions with different nucleophiles, highlighting its utility as a synthetic intermediate. The versatility of "this compound" as a substrate in these reactions is a key aspect of its chemical utility.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

NucleophileReagentProduct
DiphenylcuprateLithium diphenylcuprate3-Phenyl-2,3-dihydrothiophene 1,1-dioxide
ThiophenolateSodium thiophenolate3-(Phenylthio)-2,3-dihydrothiophene 1,1-dioxide
AmineButylamine3-(Butylamino)-2,3-dihydrothiophene 1,1-dioxide
NitriteSodium nitrite3-Nitro-2,3-dihydrothiophene 1,1-dioxide

This table is generated based on documented reactions and illustrates the role of the compound as a substrate, not a catalyst.

Development in Materials Chemistry

The unique structural and electronic properties of thiophene derivatives have made them attractive candidates for applications in materials science, particularly in the field of organic electronics. However, the specific contributions of "this compound" in this domain are not well-documented in the available scientific literature.

Applications in Organic Electronics

Thiophene-based molecules are of general interest for organic electronics due to their potential for conductivity and semiconductivity. While the broader class of thiophene derivatives has been explored for these applications, there is a notable absence of specific research detailing the use or performance of "this compound" in organic electronic devices. Its potential in this area remains largely theoretical and underexplored.

Utilization as Polymeric Agents

The synthesis of polymers from monomeric units is a cornerstone of materials chemistry. Although thiophene and its derivatives can be polymerized to form conductive polymers, there is no available information to suggest that "this compound" has been successfully utilized as a monomer for the synthesis of polymeric agents. The reactivity of the bromo-sulfolene moiety may present challenges in polymerization or may not yield materials with desirable properties.

Contribution to Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are crucial for technologies such as LEDs and solar cells. The optical and electronic properties of materials can be tuned by modifying their molecular structure. While sulfone-containing organic molecules, in general, are being investigated for their optoelectronic properties, there are no specific studies or data available that describe the contribution or application of "this compound" in the development of optoelectronic materials.

Historical Development and Evolution of Dihydrothiophene 1,1 Dioxide Chemistry

Early Discoveries and Seminal Syntheses of Dihydrothiophene Dioxides

The journey into the chemistry of dihydrothiophene 1,1-dioxides began with the synthesis and investigation of their parent structures. A foundational moment in this field was the preparation of 2,3-dihydrothiophene (B74016) 1,1-dioxide, also known as 2-sulfolene. This isomer of the more commonly known solvent, 3-sulfolene (B121364) (2,5-dihydrothiophene 1,1-dioxide), was first synthesized in 1937. thieme-connect.de However, the parent heterocycle, 2,3-dihydrothiophene, was not successfully isolated until 1950. thieme-connect.de

The synthesis of the isomeric 2,5-dihydrothiophene-1,1-dioxide, often referred to as butadiene sulfone, represents another key early development. Its formation through the cheletropic reaction between butadiene and sulfur dioxide is a classic example of this class of reactions.

The general synthetic routes to thiophene (B33073) 1,1-dioxides, which are precursors to their dihydro derivatives, include the oxidation of thiophenes using reagents like organic peracids. utexas.edu

Milestones in the Understanding of Cyclic Sulfone Reactivity

The sulfone group in cyclic systems like dihydrothiophene 1,1-dioxides profoundly influences their reactivity. The electron-withdrawing nature of the sulfonyl group activates the double bond, making these compounds excellent participants in various chemical reactions.

A major milestone in understanding the reactivity of cyclic sulfones was the recognition of their utility as dienophiles and Michael acceptors. utexas.edu Thiophene 1,1-dioxides, and by extension their dihydro derivatives, are highly reactive toward a variety of substrates. utexas.edu They readily participate in Diels-Alder reactions, serving as the 2π-component, and can also act as dienes in cycloadditions with numerous 2π- and 6π-components. utexas.edu

The reactivity of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide is particularly noteworthy. It is recognized as a versatile compound for nucleophilic displacement reactions. The bromine atom can be readily substituted by a variety of nucleophiles, allowing for the synthesis of a range of other 2,3-dihydrothiophene 1,1-dioxide derivatives.

The Ramberg-Bäcklund reaction, a classic transformation of α-halo sulfones, represents another significant milestone in the chemistry of cyclic sulfones. This reaction allows for the conversion of cyclic sulfones into cycloalkenes, demonstrating the synthetic utility of the sulfone group as a leaving group.

Influential Research Contributing to the Modern Landscape of Thiophene Dioxide Chemistry

The modern understanding of thiophene dioxide chemistry has been shaped by the contributions of numerous researchers. The foundational work on the synthesis and reactions of thiophene 1,1-dioxides by Melles and Backer laid much of the groundwork in the mid-20th century. researchgate.net Their extensive investigations into the peracid oxidation of substituted thiophenes provided access to a wide range of these sulfones. researchgate.net

In more recent times, the work of Professor Eric Block has been highly influential. His comprehensive reviews on the synthesis and chemistry of 2,3-dihydrothiophenes and their derivatives have provided a valuable resource for chemists in the field. thieme-connect.de His research has shed light on the synthesis, structure, and reactivity of these important heterocycles.

The development of new synthetic methodologies, such as ring-closing metathesis (RCM), has also significantly impacted the field. Researchers like Yao have demonstrated the power of RCM in constructing a variety of cyclic sulfones, including those with different ring sizes and substitution patterns. These modern synthetic methods have expanded the accessibility and diversity of dihydrothiophene 1,1-dioxides and their derivatives.

The continued exploration of the reactivity of these compounds in cycloaddition reactions and nucleophilic substitutions by numerous research groups worldwide continues to enrich the modern landscape of thiophene dioxide chemistry, paving the way for new applications in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-bromo-2,3-dihydrothiophene 1,1-dioxide?

  • Methodology : The compound is synthesized via dehydrobromination of 3,4-dibromo-tetrahydrothiophene 1,1-dioxide (V) using a base like sodium methoxide in aprotic solvents (e.g., acetone). This method yields ~70% purity, with further purification via recrystallization .
  • Alternative Route : A catalytic approach using tetraethylammonium bromide in dichloromethane with subsequent column chromatography (petroleum ether/ethyl acetate 3:1) achieves 42% yield for structurally similar dihydrothiophene 1,1-dioxide derivatives .
  • Key Data :

PrecursorReaction ConditionsYieldReference
3,4-Dibromo-tetrahydrothiophene 1,1-dioxideNaOMe, acetone, reflux70%
Sulfonyl-alkyne intermediatesEt₄NBr, CH₂Cl₂, 2h42%

Q. How is the compound characterized structurally and thermally?

  • Structural Analysis :

  • ¹H/¹³C NMR : Assignments of vinylic protons (δ 5.8–6.2 ppm) and sulfone groups (δ ~130 ppm for ¹³C) confirm the dihydrothiophene scaffold .
  • IR Spectroscopy : Strong S=O stretches at ~1150–1300 cm⁻¹ .
    • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, with mass loss correlated to bromine elimination .

Q. What are the stability considerations for handling this compound?

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent dimerization or hydrolysis.
  • Reactivity : Susceptible to nucleophilic attack at the brominated C3 position; avoid protic solvents (e.g., H₂O) to minimize degradation .

Advanced Research Questions

Q. How does conjugation of the sulfone group influence bromination regioselectivity?

  • Mechanistic Insight : In aprotic media, bromine adds to the α-sulfone (conjugated double bond) in 2,5-dihydrothiophene 1,1-dioxide (I), forming 3,4-dibromotetrahydrothiophene 1,1-dioxide. By contrast, β-sulfones (non-conjugated) require aqueous conditions for bromination, leading to 2,3-dibromo derivatives .
  • Kinetic vs. Thermodynamic Control : Conjugation stabilizes intermediates, favoring kinetically controlled products in aprotic solvents .

Q. What experimental strategies resolve contradictions in dimerization kinetics under varying conditions?

  • Case Study : Flow ¹H NMR studies ( ) reveal dimerization of 2,3-dimethylene-2,3-dihydrothiophene 1,1-dioxide follows second-order kinetics in nonpolar solvents (k = 0.12 M⁻¹s⁻¹ at 25°C). Discrepancies arise in polar solvents due to competing hydrolysis; use deuterated solvents and low temperatures (<10°C) to suppress side reactions .

Q. How can this compound serve as a precursor for heterocyclic drug candidates?

  • Application : React with amines (e.g., LDA-mediated cyclization) to synthesize 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives, which are bioactive scaffolds in medicinal chemistry .
  • Example :

StepReagents/ConditionsProductYield
CyclizationLDA, THF, –78°CDihydrobenzo-thiophene-amine65%

Q. Why do reaction outcomes vary when using different bases (e.g., NaOMe vs. KOtBu)?

  • Mechanistic Divergence : Strong bases (KOtBu) promote carbanion formation at C3, leading to elimination (e.g., alkene formation) rather than substitution. Milder bases (NaOMe) favor retention of the bromine moiety .
  • Case Study : Reaction of 3-bromo-2,2-diphenylthiirane 1,1-dioxide with KOtBu yields alkenes, while NaOMe retains the brominated structure .

Data Contradiction Analysis

Q. How to reconcile discrepancies in bromination yields between aprotic vs. aqueous media?

  • Root Cause : Aprotic conditions (e.g., acetone) enhance bromine electrophilicity, favoring rapid addition (70% yield). Aqueous media introduce competing hydrolysis, reducing yields to ~50% .
  • Resolution : Optimize solvent polarity and Br₂ stoichiometry (1.2–1.5 equiv) to balance reactivity and side reactions.

Methodological Recommendations

  • Synthesis Optimization : Use in situ monitoring (e.g., TLC or inline IR) to track intermediate formation .
  • Analytical Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.